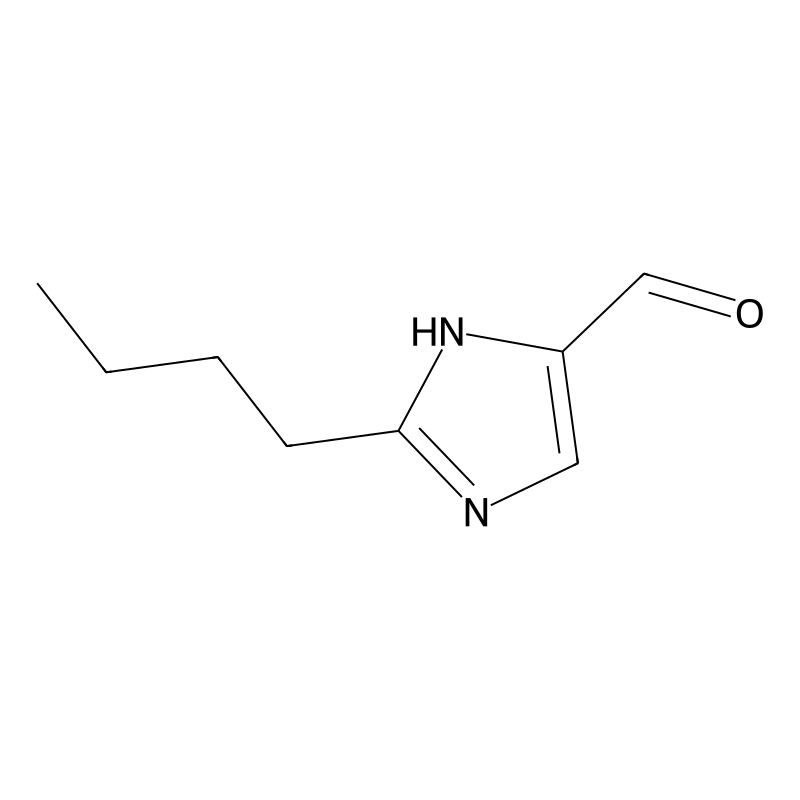2-Butyl-1H-imidazole-4-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic molecule containing an imidazole ring and an aldehyde functional group. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-butylimidazole. Studies have described its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].
Biological Activities:
Research suggests that 2-Butyl-1H-imidazole-4-carbaldehyde possesses various biological activities. Studies have investigated its potential as:
- Antimicrobial agent: It has been shown to exhibit antibacterial and antifungal activities against various pathogens [].
- Antioxidant: Studies suggest its potential as a free radical scavenger and antioxidant [].
- Enzyme inhibitor: It may inhibit certain enzymes, potentially impacting specific biological processes [].
2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular formula is , and it is commonly represented by the International Chemical Identifier number 68282-49-5. The compound features a butyl group at the second position of the imidazole ring, which contributes to its unique properties, including its solubility and lipophilicity. The imidazole ring provides aromatic stability and potential for hydrogen bonding due to the nitrogen atoms present in its structure, while the formyl group enhances its reactivity and potential for further chemical modifications .
Currently, there is no documented information on the specific mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde in any biological system.
- The imidazole ring can be weakly basic, so standard precautions for handling basic compounds should be followed, including wearing gloves and eye protection.
- The formyl group can react with some biological molecules, so it's advisable to handle it with care and avoid inhalation or skin contact.
The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:
- Vilsmeier-Haack Reaction: This method involves the formylation of 2-butylimidazole using a Vilsmeier reagent.
- Direct Formylation: The compound can also be synthesized by directly introducing a formyl group into 2-butylimidazole through various chemical pathways.
- Characterization Techniques: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .
2-Butyl-1H-imidazole-4-carbaldehyde has various applications, particularly in the field of medicinal chemistry:
- Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds.
- Potential Therapeutic Agent: Due to its unique structure, it may have applications in developing new drugs or therapeutic agents .
Several compounds share structural similarities with 2-Butyl-1H-imidazole-4-carbaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methylimidazole | Imidazole ring with a methyl group | Less bulky than 2-butyl counterpart |
| 1H-Imidazole | Simplest form of imidazole | Lacks alkyl substitution; more basic properties |
| 2-Ethylimidazole | Imidazole ring with an ethyl group | Similar reactivity but different solubility |
| 4-Methylimidazole | Methyl substitution at position four | Different electronic properties |
The uniqueness of 2-Butyl-1H-imidazole-4-carbaldehyde lies in its specific combination of an aldehyde functional group with a butyl-substituted imidazole ring, which influences its physical properties and potential applications in medicinal chemistry .
XLogP3
UNII
GHS Hazard Statements
H317 (91.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H412 (91.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








